Ethyl 4-[1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-amido]benzoate
Overview
Description
Ethyl 4-[1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-amido]benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including pharmaceuticals, fragrances, and industrial processes . This particular compound is characterized by its unique structure, which includes a quinoline core, a benzoate ester group, and a 4-methylphenyl substituent.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Preparation Methods
The synthesis of Ethyl 4-[1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-amido]benzoate typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine with ethyl 4-chlorobenzoate under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization and oxidation reactions to yield the final compound. Industrial production methods often optimize these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 4-[1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-amido]benzoate involves its interaction with specific molecular targets. The quinoline core is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The ester group can undergo hydrolysis to release active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Ethyl 4-[1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-amido]benzoate is unique due to its specific structural features. Similar compounds include:
Ethyl benzoate: A simpler ester with a benzoate group.
Quinoline derivatives: Compounds with a quinoline core, often used in pharmaceuticals.
4-Methylphenyl derivatives: Compounds with a 4-methylphenyl group, known for their biological activities
Properties
IUPAC Name |
ethyl 4-[[1-(4-methylphenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-3-33-26(32)17-9-11-18(12-10-17)27-24(30)21-15-20-22(5-4-6-23(20)29)28(25(21)31)19-13-7-16(2)8-14-19/h7-15H,3-6H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNVGKGUFYRTLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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